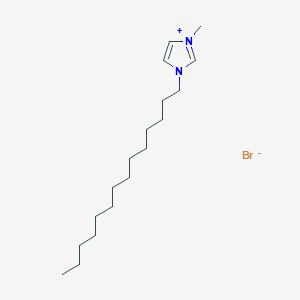

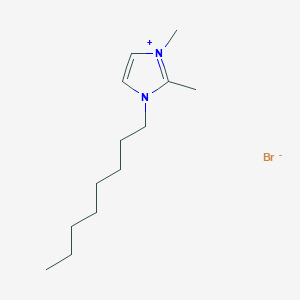

1-Tetradecyl-3-Methylimidazolium Bromide

Vue d'ensemble

Description

1-Tetradecyl-3-Methylimidazolium Bromide is a chemical compound with the molecular formula C18H35N2.Br and a molecular weight of 359.3879 .

Molecular Structure Analysis

The molecular structure of this compound has been studied in various contexts. For instance, it has been found that the structure of BSA changes with the addition of this compound .Applications De Recherche Scientifique

Antistatic Properties in Polypropylene : This chemical has shown excellent antistatic properties when incorporated into polypropylene (PP). It significantly reduces surface and volume resistance, suggesting its use in developing antistatic materials (Ding et al., 2008).

Influence on Micellar Morphological Changes of Cationic Surfactants : Studies have shown that 1-Tetradecyl-3-Methylimidazolium Bromide influences the micellar morphological changes in cationic surfactants. This has implications for understanding surfactant behavior in various applications (Sharma et al., 2013).

Enhancement of Thermal Stability in Polypropylene : The addition of this compound to polypropylene enhances its thermal stability without significantly affecting its structure and properties. This has potential applications in materials science (Ding et al., 2008).

Investigation in Drug Delivery Systems : It's being explored in the micellization behavior and thermodynamic characteristics of surface-active ionic liquids in the presence of the antidiabetic drug metformin hydrochloride. This suggests potential applications in pharmaceutical formulations (Kumar & Sharma, 2021).

Role in Formation of Microemulsions : This compound plays a role in the formation of water-in-hydrophobic ionic liquid microemulsions, indicating its utility in creating specialized nanostructured materials (Sun et al., 2014).

Applications in Chromatography : It has been used as a novel cationic surfactant for separation of phenolic compounds in micellar electrokinetic capillary chromatography, highlighting its potential in analytical chemistry (Niu et al., 2009).

Binding to Proteins : Studies show its binding to bovine serum albumin, indicating potential implications in the study of protein-ionic liquid interactions, which is crucial for understanding biological processes and developing new biotechnological applications (Geng et al., 2010).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of 1-Tetradecyl-3-Methylimidazolium Bromide (C14mimBr) is proteins, specifically bovine serum albumin (BSA) . BSA is a globular protein that serves as a transport protein in the blood and is often used as a model protein in research .

Mode of Action

C14mimBr interacts with BSA, leading to changes in the protein’s structure . This interaction is evidenced by surface tension measurements, isothermal titration microcalorimetry, far-UV circular dichroism (CD), and fluorescence spectra . The alteration of the secondary structure of BSA is due to the interactions of C14mimBr molecules and amino acid residues .

Biochemical Pathways

It’s known that the compound can cause growth inhibition, decrease in chlorophyll content, and oxidative damage in plants . These effects suggest that C14mimBr may interfere with photosynthesis and other vital biochemical processes.

Pharmacokinetics

Research on ryegrass (lolium perenne l) indicates that the plant can uptake and accumulate C14mimBr . The ions were mainly accumulated in root tissue and partly translocated to the above-ground part of ryegrass .

Result of Action

The interaction of C14mimBr with BSA results in conformational changes in the protein, which can lead to changes in the protein’s polarity and functional properties . In plants, exposure to C14mimBr can lead to growth inhibition, decrease in chlorophyll content, and oxidative damage .

Action Environment

The action of C14mimBr can be influenced by environmental factors. For instance, the hydrophobicity and toxicity of imidazolium-based ionic liquids, including C14mimBr, are highly related to the side alkyl chain length . Furthermore, the concentration of C14mimBr can affect its toxicity, with higher concentrations leading to more pronounced effects .

Propriétés

IUPAC Name |

1-methyl-3-tetradecylimidazol-1-ium;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35N2.BrH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-20-17-16-19(2)18-20;/h16-18H,3-15H2,1-2H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKPSZHWFVLHSJM-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCN1C=C[N+](=C1)C.[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

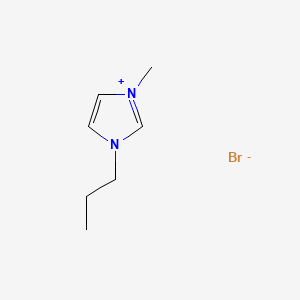

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(5S)-10,10-dimethyl-3,3-dioxo-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]ethanone](/img/structure/B7983862.png)

![Benzoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]methylamino]-](/img/structure/B7983890.png)

![tetrasodium;1-[(2R,3R,4S,5R)-5-[[[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonatooxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]pyridin-1-ium-3-carboxylate](/img/structure/B7983917.png)